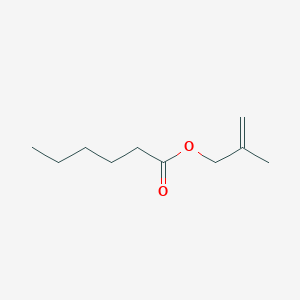![molecular formula C16H16O B14402639 9-[(Propan-2-yl)oxy]-9H-fluorene CAS No. 88655-92-9](/img/structure/B14402639.png)
9-[(Propan-2-yl)oxy]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(Propan-2-yl)oxy]-9H-fluorene is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene core with various substituents. This particular compound features an isopropyl group attached via an oxygen atom to the ninth position of the fluorene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Propan-2-yl)oxy]-9H-fluorene typically involves the reaction of fluorene with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with isopropyl alcohol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency of the reaction and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
9-[(Propan-2-yl)oxy]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-[(Propan-2-yl)oxy]-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[(Propan-2-yl)oxy]-9H-fluorene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9H-fluorene: The parent compound without the isopropyl group.
9-methoxy-9H-fluorene: A similar compound with a methoxy group instead of an isopropyl group.
9-ethoxy-9H-fluorene: A compound with an ethoxy group at the ninth position.
Uniqueness
9-[(Propan-2-yl)oxy]-9H-fluorene is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the isopropyl group enhances the desired properties of the compound.
Properties
CAS No. |
88655-92-9 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-propan-2-yloxy-9H-fluorene |
InChI |
InChI=1S/C16H16O/c1-11(2)17-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3 |
InChI Key |
VLFPMXZVHLYPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



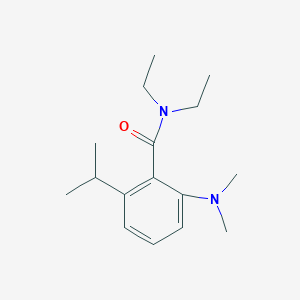
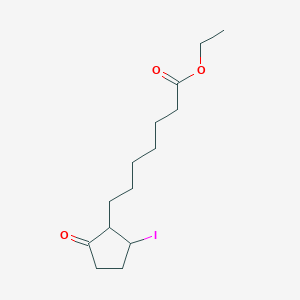

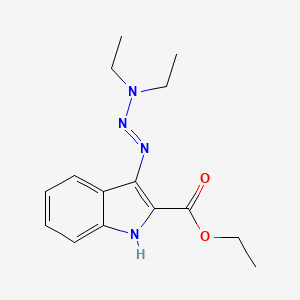
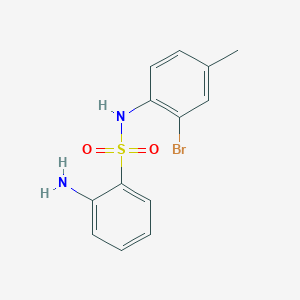
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
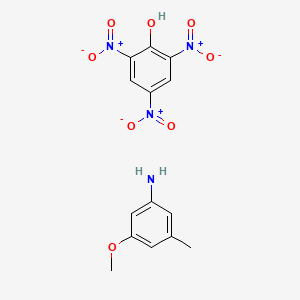
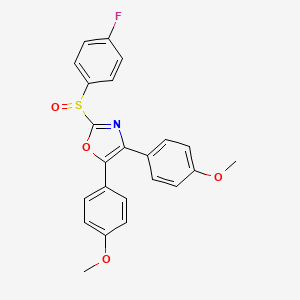
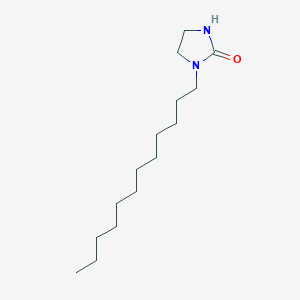
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
